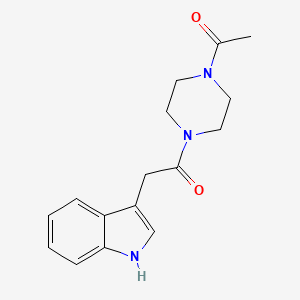
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as IND-5, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves its ability to inhibit the activity of MAO, thereby increasing the levels of neurotransmitters in the brain. This may lead to improved mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone can increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood, cognition, and behavior. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is the potential for toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the research of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone. One direction is the development of more potent and selective MAO inhibitors based on the structure of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies may be conducted to determine the safety and efficacy of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone in humans.
Méthodes De Synthèse
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with indole-3-carbaldehyde in the presence of a base. The resulting product is purified through recrystallization to obtain 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone in high yield and purity.
Applications De Recherche Scientifique
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to have promising activity as an inhibitor of the enzyme monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(20)18-6-8-19(9-7-18)16(21)10-13-11-17-15-5-3-2-4-14(13)15/h2-5,11,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAPFJMKTRWIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(3-fluorophenyl)ethyl]acetamide](/img/structure/B7514655.png)

![(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7514662.png)


![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)